molecular formula C7H16N2O B105979 1,1,3-Triethylurea CAS No. 19006-59-8

1,1,3-Triethylurea

Cat. No.: B105979
CAS No.: 19006-59-8
M. Wt: 144.21 g/mol
InChI Key: HJKYLTYAGGYRAZ-UHFFFAOYSA-N
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Description

1,1,3-Triethylurea is an organic compound with the molecular formula C7H16N2O It is a derivative of urea, where three ethyl groups are attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Triethylurea can be synthesized through the reaction of diethylamine with ethyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Diethylamine+Ethyl IsocyanateThis compound\text{Diethylamine} + \text{Ethyl Isocyanate} \rightarrow \text{this compound} Diethylamine+Ethyl Isocyanate→this compound

The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Triethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert this compound into simpler amine derivatives.

    Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkyl or aryl-substituted urea derivatives.

Scientific Research Applications

1,1,3-Triethylurea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other urea derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, adhesives, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1,3-Triethylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,3-Triethylurea: Unique due to its three ethyl groups attached to the nitrogen atoms.

    1,1-Diethylurea: Similar structure but with only two ethyl groups.

    1,3-Diethylurea: Another similar compound with ethyl groups attached to different nitrogen atoms.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

IUPAC Name

1,1,3-triethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKYLTYAGGYRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172470
Record name Urea, 1,1,3-triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19006-59-8
Record name Urea, 1,1,3-triethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1,1,3-triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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